molecular formula C3H8ClN B1353618 Dimethylmethylenammonium chloride CAS No. 30354-18-8

Dimethylmethylenammonium chloride

Cat. No. B1353618
CAS RN: 30354-18-8
M. Wt: 93.55 g/mol
InChI Key: ZJTROANVDZIEGB-UHFFFAOYSA-M
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Description

Dimethylmethylenammonium chloride, also known as DMMC, is a quaternary ammonium compound that is significant in scientific research . It is an essential intermediate for synthesizing various organic compounds .


Synthesis Analysis

DMMC is widely used as a reagent for synthesizing diverse organic compounds . It plays a crucial role in the synthesis of quaternary ammonium salts, heterocyclic compounds, and other organic substances . Furthermore, DMMC serves as a catalyst in numerous chemical reactions, including the synthesis of beta-lactams and the Friedel-Crafts reaction .


Molecular Structure Analysis

The molecular formula of DMMC is C3H8ClN . The molecular weight is 93.56 .


Chemical Reactions Analysis

DMMC is a versatile compound that plays a crucial role in the synthesis of quaternary ammonium salts, heterocyclic compounds, and other organic substances . It also serves as a catalyst in numerous chemical reactions, including the synthesis of beta-lactams and the Friedel-Crafts reaction .


Physical And Chemical Properties Analysis

DMMC is a colorless or white powder . It has a melting point of 146-148 °C . The molecular weight is 93.56 .

Scientific Research Applications

Synthesis and Chemical Reactions

Dimethylmethylenammonium chloride has been utilized in various chemical syntheses. For instance, it has been employed as a reactive dehydrating agent in the generation of sulfene, facilitating cycloaddition reactions of imines, nitrones, and 1,3-diazabutadiene derivatives with in situ generated sulfene from corresponding sulfonic acids. This methodology offers an efficient entry into various chemical structures, such as 3,4-dihydro-3-phenyl-2H-benzothiazine 1,1-dioxides, 4,5-dihydro-4-(4-oxo-4H-1-benzopyran-3-yl)-3H-1,2,5-benzoxathiazepine 2,2-dioxides, and 2-aryl-5-dimethylamino-5,6-dihydro-2H-1,2,4-thiadiazine 1,1-dioxides (Prajapati et al., 1993).

Polymer Science

In the field of polymer science, Dimethylmethylenammonium chloride (DMAC) derivatives have seen significant applications. For example, the polymerization of dimethyldiallyl ammonium chloride has been extensively studied due to its high positive charge density, ease of molecular weight control, and wide applications in industries like oilfields, papermaking, water treatment, medicine, and cosmetics. The research in this area emphasizes the structure and nature of these polymers, advances in polymerization methods, and the future directions for enhancing the performance of composite coagulants in water treatment (Xu Wen-cai, 2008).

Water Treatment

The application of poly-dimethyldiallylammonium chloride (PDMDAAC) in raw-water treatment has been a subject of significant research. PDMDAAC's role in enhanced coagulation and its safety in potable water production have been reviewed. The use of composite coagulants containing PDMDAAC in treating polluted raw water for potable water production showcases its advantages. This line of research is pivotal for improving the performance of composite coagulants in treating water of various qualities (Zhang Yue-jun, 2011).

Material Science

In material science, the modification of polymers using derivatives of DMAC has been investigated. For instance, dodecyl dimethyl(vinylbenzyl)ammonium chloride was used to alter the properties of polyethylene, focusing on its thermal and mechanical properties. The addition of this compound to polyethylene demonstrated little effect on thermal properties, with a slight improvement in glass temperature, but significantly enhanced the polymer's mechanical properties. This research highlights the potential of using such compounds in applications requiring improved material characteristics (Jiu Li et al., 2013).

Analytical Chemistry

In analytical chemistry, the determination of dimethyl ammonium compounds like ditallow dimethyl ammonium chloride (DTDMAC) in environmental samples has been an area of focus. Various analytical methods, including high-performance liquid chromatography (HPLC) and colorimetric procedures, have been employed to determine the concentration of these compounds in river water, sewage influent, and sewage effluent. These studies are critical for assessing the environmental impact of such compounds and developing efficient methods for their detection and quantification (V. Wee, 1984).

Biomedical Applications

In the biomedical field, the antibacterial properties of quaternary ammonium salts, including dimethyl ammonium derivatives, have been explored. For instance, research on cotton treated with N-halamine and quaternary ammonium salt demonstrated the potential of these compounds in antimicrobial coatings. The study showed that these compounds could inactivate significant amounts of bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, making them suitable for applications requiring antibacterial properties (Y. Liu et al., 2013).

Safety And Hazards

DMMC is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

dimethyl(methylidene)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTROANVDZIEGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952697
Record name Dimethyl(methylene)iminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmethylenammonium chloride

CAS RN

30354-18-8
Record name Methanaminium, N-methyl-N-methylene-, chloride
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Record name Dimethylmethylenammonium chloride
Source ChemIDplus
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Record name Dimethyl(methylene)iminium chloride
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Record name Dimethylmethylenammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylmethylenammonium chloride
Reactant of Route 2
Dimethylmethylenammonium chloride

Citations

For This Compound
4
Citations
LM Pevzner - Russian Journal of General Chemistry, 2015 - Springer
… In the reaction with dimethylmethylenammonium chloride in acetonitrile 2-dimethylaminomethyl derivative is formed. The reaction with paraforemaldehyde and hydrogen chloride in the …
Number of citations: 4 link.springer.com
EP Baberkina, VN Buyanov, ME Zhukova… - Chemistry of …, 2001 - Springer
The corresponding Mannich bases have been synthesized by the aminomethylation of 6-methyl-1H-pyrrolo[2,3-a]- and 4-methyl-3H-pyrrolo[3,2-c]phenanthridinium iodides. The …
Number of citations: 1 link.springer.com
R Keuper, N Risch - Liebigs Annalen, 1996 - Wiley Online Library
… g (14.0 mmol) of N,N-dimethylmethylenammonium chloride, yield 3.1 g of colorless crystals (… dimethylmethylenammonium chloride, yield 3.2 g of colorless crystals (76%), mp 120- 125C. …
MT Hancock - 2003 - search.proquest.com
Several novel transformations of aziridines to 1, 2-diamines, 2-oxazolidinones, and benzodiazepines have been developed. Previous work in the Pinhas group showed that an aziridine …
Number of citations: 2 search.proquest.com

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